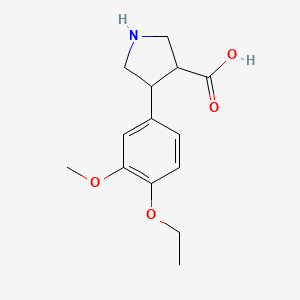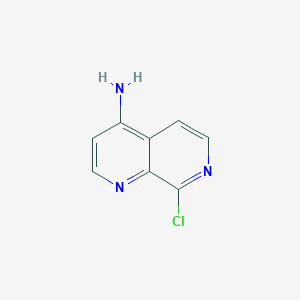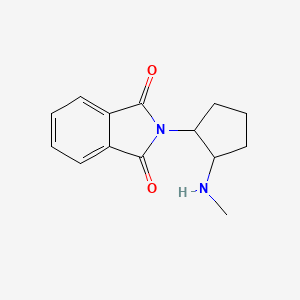
2-(2-(Methylamino)cyclopentyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Methylamino)cyclopentyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylamino)cyclopentyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include heating and the use of a solvent such as toluene or ethanol. The reaction can be catalyzed by acids or bases, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solventless reactions or the use of continuous flow reactors. These methods aim to reduce the environmental impact and improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylamino)cyclopentyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
2-(2-(Methylamino)cyclopentyl)isoindoline-1,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-(Methylamino)cyclopentyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors and modulates their activity, which can lead to therapeutic effects in conditions like Parkinson’s disease . The exact pathways involved in its mechanism of action are still under investigation, but it is believed to influence neurotransmitter release and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives, such as:
- 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione
- 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Uniqueness
What sets 2-(2-(Methylamino)cyclopentyl)isoindoline-1,3-dione apart from these similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-[2-(methylamino)cyclopentyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H16N2O2/c1-15-11-7-4-8-12(11)16-13(17)9-5-2-3-6-10(9)14(16)18/h2-3,5-6,11-12,15H,4,7-8H2,1H3 |
InChI Key |
ZTWAGRGEIDLVGH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC1N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


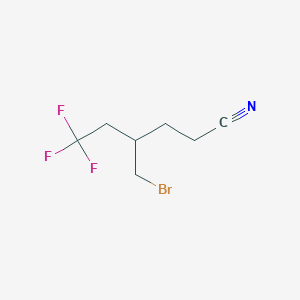
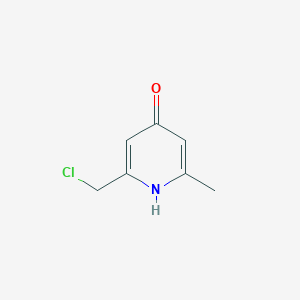
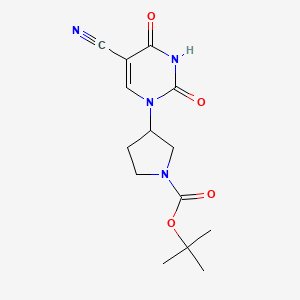
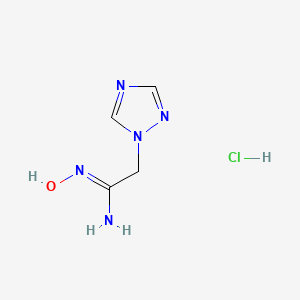
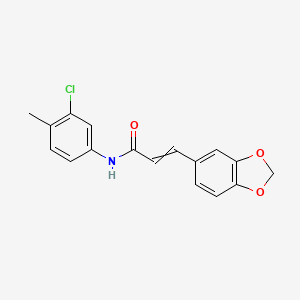
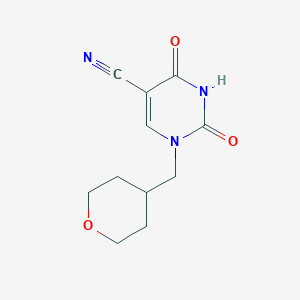
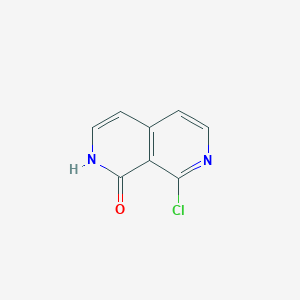
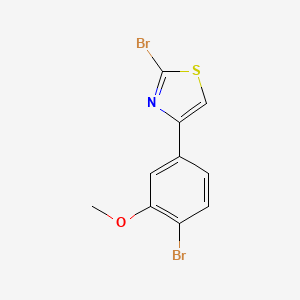
![7-Methyl-2-phenyl-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine](/img/structure/B14862994.png)
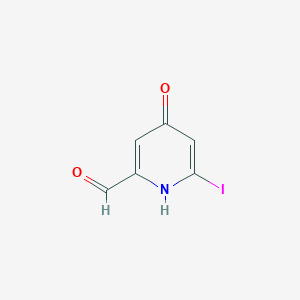
![3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octane](/img/structure/B14863003.png)

